molecular formula C21H19Cl2NO2 B2820706 3-((2,6-Dichlorobenzyl)oxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone CAS No. 338956-78-8

3-((2,6-Dichlorobenzyl)oxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone

Cat. No.: B2820706
CAS No.: 338956-78-8
M. Wt: 388.29
InChI Key: DXJCNEPTBOKQSE-UHFFFAOYSA-N
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Description

3-((2,6-Dichlorobenzyl)oxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,6-Dichlorobenzyl)oxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,6-dichlorobenzyl chloride with 2-methyl-4(1H)-pyridinone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-((2,6-Dichlorobenzyl)oxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((2,6-Dichlorobenzyl)oxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2,6-Dichlorobenzyl)oxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzyl alcohol
  • 4-Methylbenzyl alcohol
  • 2-Methyl-4(1H)-pyridinone

Uniqueness

3-((2,6-Dichlorobenzyl)oxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-[(4-methylphenyl)methyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO2/c1-14-6-8-16(9-7-14)12-24-11-10-20(25)21(15(24)2)26-13-17-18(22)4-3-5-19(17)23/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJCNEPTBOKQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=O)C(=C2C)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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